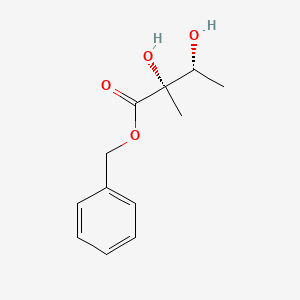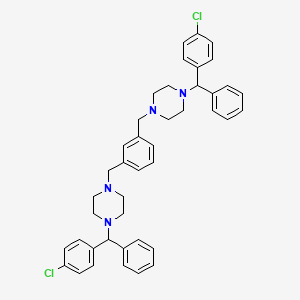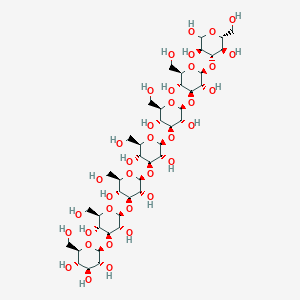![molecular formula C₃₈H₃₆O₃ B1144803 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1',8'-hi]xanthene-7,9-dione CAS No. 1357481-40-3](/img/new.no-structure.jpg)
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1',8'-hi]xanthene-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione is a complex organic compound with the molecular formula C38H36O3 and a molecular weight of 540.69 g/mol . It is characterized by its unique structure, which includes two naphthalene units fused to a xanthene core, with an undecyl side chain attached. This compound is typically found as an orange solid and is used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione involves multiple steps, starting with the preparation of the naphthalene and xanthene precursors. The reaction conditions often include high temperatures and the use of catalysts to facilitate the fusion of the naphthalene units to the xanthene core. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione has several scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione can be compared with other similar compounds, such as:
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene: Used in nanotechnology and optical sensing.
Other xanthene derivatives: These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their chemical and biological properties.
The uniqueness of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione lies in its specific structural features and the resulting properties, making it valuable for a wide range of applications.
Eigenschaften
CAS-Nummer |
1357481-40-3 |
|---|---|
Molekularformel |
C₃₈H₃₆O₃ |
Molekulargewicht |
540.69 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)

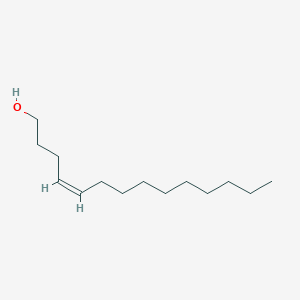

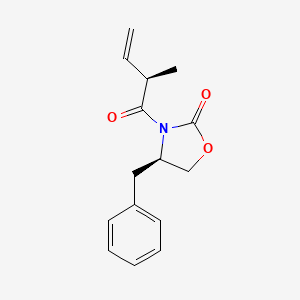
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)
